

Technical Support Center: IHMT-PI3K-455 In Vivo Studies

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Compound of Interest

Compound Name: IHMT-PI3K-455

Cat. No.: B15541784

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This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the dissolution and formulation of **IHMT-PI3K-455** for in vivo studies. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is **IHMT-PI3K-455** and its primary application in in vivo research?

A1: **IHMT-PI3K-455** is a potent, selective, and orally active dual inhibitor of phosphoinositide 3-kinase gamma (PI3K γ) and delta (PI3K δ) with IC₅₀ values of 7.1 nM and 0.57 nM, respectively. [1] It functions by suppressing AKT phosphorylation, a key downstream effector in the PI3K signaling pathway. [1] Its primary application in in vivo research is in the field of oncology, where it has been shown to inhibit tumor growth. [1][2]

Q2: What is a typical dosage and administration route for **IHMT-PI3K-455** in mouse models?

A2: In preclinical studies, **IHMT-PI3K-455** has been effectively used in mouse xenograft models at a dosage of 40 mg/kg, administered once daily via oral gavage (p.o.) for extended periods, such as 30 days. [2]

Q3: How can I dissolve **IHMT-PI3K-455** for my in vivo experiments?

A3: Given that many small molecule kinase inhibitors, including likely **IHMT-PI3K-455**, exhibit poor aqueous solubility, a multi-component vehicle is often necessary for effective dissolution and administration. A common strategy involves the use of a co-solvent, a solubilizing agent, and a surfactant. While specific solubility data for **IHMT-PI3K-455** is not publicly available, a standard formulation for poorly soluble inhibitors can be adapted.

Troubleshooting Guide

Problem: My **IHMT-PI3K-455** is not dissolving in aqueous solutions.

- Immediate Action: Do not attempt to dissolve **IHMT-PI3K-455** directly in aqueous buffers like saline or PBS. Due to its likely hydrophobic nature, it will not dissolve and will result in an inaccurate and non-homogenous dosage form.
- Recommended Solution: Prepare a stock solution in an organic solvent and then dilute it into a suitable vehicle for in vivo administration.

Problem: The compound precipitates out of the formulation upon standing or dilution.

- Possible Cause: The initial stock solution concentration might be too high, or the components of the vehicle are not optimized to maintain solubility.
- Troubleshooting Steps:
 - Optimize Vehicle Ratios: Systematically vary the percentages of the co-solvent (e.g., DMSO), solubilizer (e.g., PEG400), and surfactant (e.g., Tween-80) to find the optimal ratio that maintains the compound in solution.
 - Gentle Heating and Sonication: Gentle warming (to around 37°C) and sonication can aid in the initial dissolution of the compound in the organic solvent and the final vehicle. However, ensure that the compound is heat-stable.
 - Prepare Fresh Formulations: To avoid precipitation over time, it is best practice to prepare the formulation fresh before each administration.

Quantitative Data Summary

While specific solubility data for **IHMT-PI3K-455** is not readily available in the public domain, the following table provides solubility information for a structurally similar PI3K δ inhibitor, IHMT-PI3K δ -372, which can serve as a useful reference.

Solvent	Solubility (IHMT-PI3K δ -372)	Purpose in Formulation
DMSO	50 mg/mL	Initial co-solvent to create a concentrated stock solution.
Ethanol	50 mg/mL	Alternative initial co-solvent.
Water	Insoluble	The primary diluent in the final formulation.

Data for IHMT-PI3K δ -372 is provided as a reference for a similar class of compounds.

Experimental Protocols

Recommended Protocol for Formulating IHMT-PI3K-455 for Oral Gavage

This protocol is a general guideline for preparing a formulation of a poorly soluble compound like **IHMT-PI3K-455** for oral administration in mice. It is crucial to perform a small-scale pilot to confirm the solubility and stability of your specific compound batch in this vehicle before proceeding with large-scale experiments.

Materials:

- **IHMT-PI3K-455** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 400 (PEG400)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or sterile water

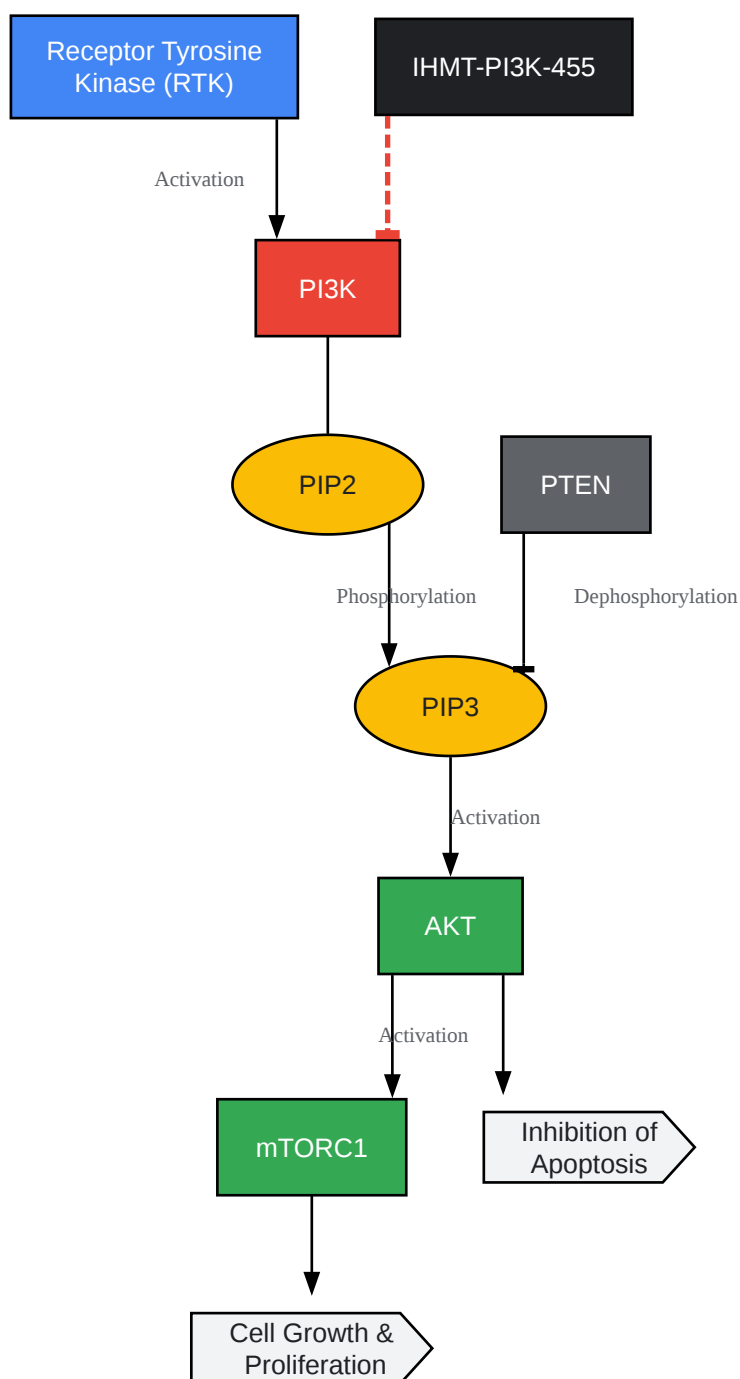
Vehicle Composition (Example):

- 10% DMSO
- 40% PEG400
- 5% Tween-80
- 45% Sterile Saline

Procedure:

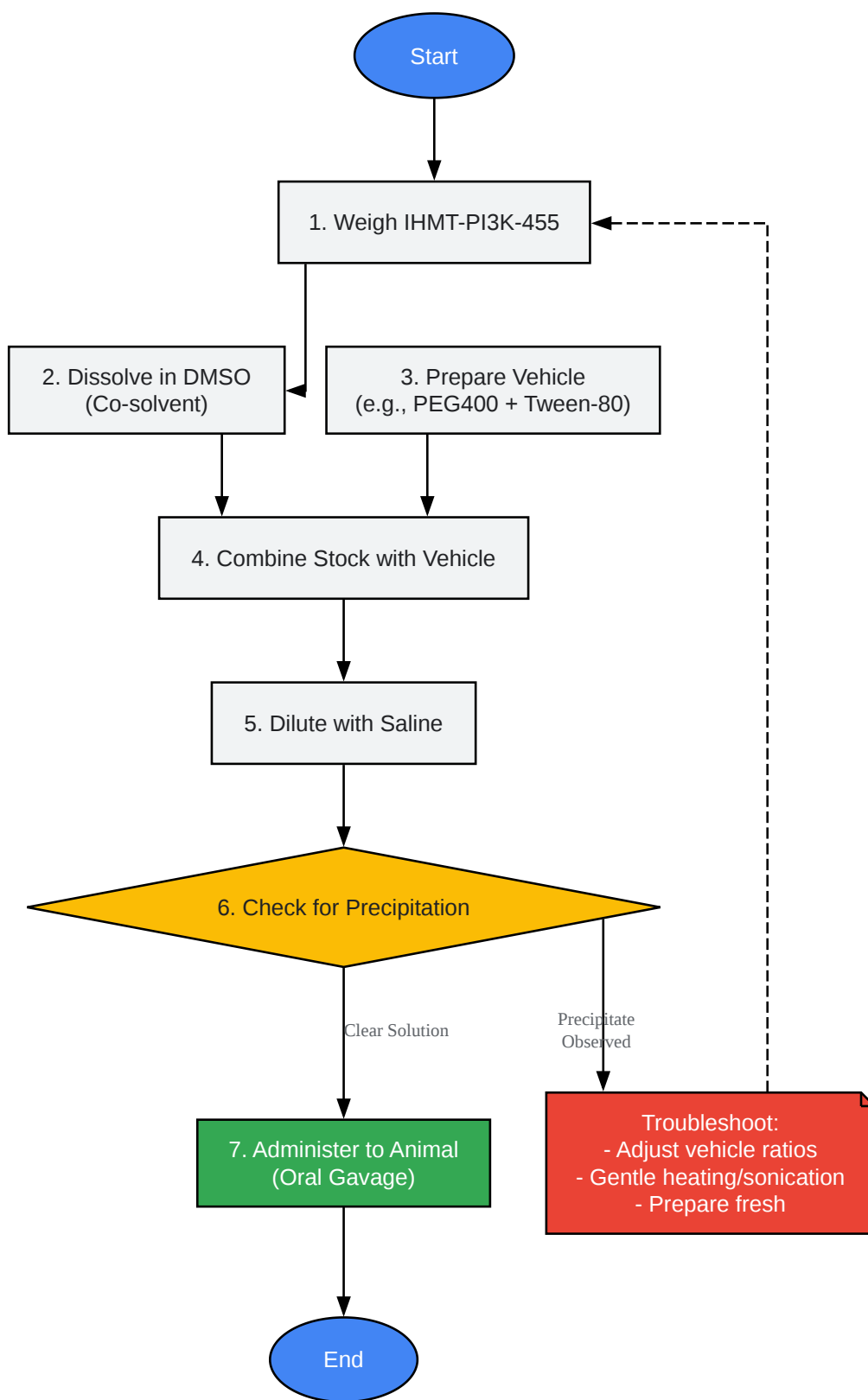
- **Calculate the Required Amount:** Determine the total volume of the formulation needed and the required concentration of **IHMT-PI3K-455** to achieve the desired dose (e.g., 40 mg/kg).
- **Initial Dissolution:** Weigh the precise amount of **IHMT-PI3K-455** and dissolve it in the calculated volume of DMSO. Vortex or sonicate gently until the compound is fully dissolved, creating a clear stock solution.
- **Prepare the Vehicle:** In a separate sterile tube, combine the required volumes of PEG400 and Tween-80. Mix thoroughly.
- **Combine and Mix:** Slowly add the **IHMT-PI3K-455**/DMSO stock solution to the PEG400/Tween-80 mixture while continuously vortexing.
- **Final Dilution:** Add the sterile saline to the mixture to reach the final desired volume and concentration. Continue to vortex until the formulation is a clear and homogenous solution.
- **Pre-Dosing Check:** Before administration, visually inspect the solution for any signs of precipitation.

Visualizations



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Caption: Simplified PI3K signaling pathway and the inhibitory action of **IHMT-PI3K-455**.



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Caption: Experimental workflow for the formulation of **IHMT-PI3K-455** for in vivo studies.

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References

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